
1,13-Diphenyltrideca-2,4,6,8,10,12-hexaen-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,13-Diphenyltrideca-2,4,6,8,10,12-hexaen-1-one is a chemical compound known for its unique structure and properties It is characterized by a long carbon chain with alternating double bonds and phenyl groups at both ends
准备方法
The synthesis of 1,13-Diphenyltrideca-2,4,6,8,10,12-hexaen-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Carbon Chain: The initial step involves the construction of the tridecahexaene backbone through a series of coupling reactions, such as the Wittig reaction or the Horner-Wadsworth-Emmons reaction.
Introduction of Phenyl Groups: The phenyl groups are introduced via Friedel-Crafts alkylation or acylation reactions.
Oxidation: The final step involves the oxidation of the terminal carbon to form the ketone group, often using reagents like pyridinium chlorochromate (PCC) or Jones reagent.
Industrial production methods may vary, but they generally follow similar principles, with optimizations for yield and purity.
化学反应分析
1,13-Diphenyltrideca-2,4,6,8,10,12-hexaen-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives using strong oxidizing agents.
Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions used in these reactions include acids, bases, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1,13-Diphenyltrideca-2,4,6,8,10,12-hexaen-1-one has several scientific research applications:
Chemistry: It is used as a model compound to study conjugated systems and electron delocalization.
Biology: The compound’s interactions with biological molecules are of interest in understanding cellular processes and developing new drugs.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the synthesis of advanced materials and as a precursor for other chemical compounds.
作用机制
The mechanism of action of 1,13-Diphenyltrideca-2,4,6,8,10,12-hexaen-1-one involves its interaction with molecular targets through its conjugated system. The alternating double bonds allow for electron delocalization, which can interact with various biological molecules. The phenyl groups provide additional sites for interaction, enhancing its binding affinity and specificity.
相似化合物的比较
1,13-Diphenyltrideca-2,4,6,8,10,12-hexaen-1-one can be compared with other similar compounds, such as:
1,13-Diphenyltrideca-2,4,6,8,10,12-hexaene: Lacks the ketone group, resulting in different reactivity and applications.
1,13-Diphenyltrideca-2,4,6,8,10,12-hexaen-1-ol:
The uniqueness of this compound lies in its specific structure, which combines a conjugated system with terminal phenyl groups and a ketone functionality, making it a versatile compound for various applications.
属性
CAS 编号 |
91375-69-8 |
|---|---|
分子式 |
C25H22O |
分子量 |
338.4 g/mol |
IUPAC 名称 |
1,13-diphenyltrideca-2,4,6,8,10,12-hexaen-1-one |
InChI |
InChI=1S/C25H22O/c26-25(24-20-14-10-15-21-24)22-16-8-6-4-2-1-3-5-7-11-17-23-18-12-9-13-19-23/h1-22H |
InChI 键 |
ZZYQHYUPGJRIJQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C=CC=CC=CC=CC=CC=CC(=O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


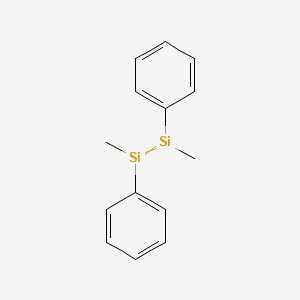
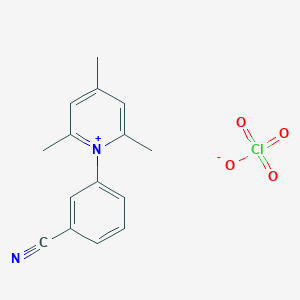
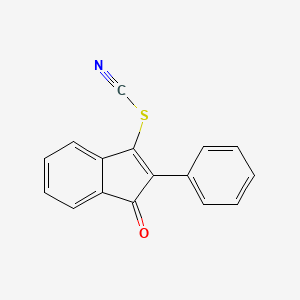
![Ethyl [2-(difluoromethoxy)benzene-1-sulfonyl]carbamate](/img/structure/B14369840.png)

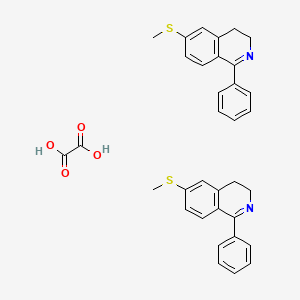
![2-(Methoxymethylidene)bicyclo[2.2.2]octane](/img/structure/B14369856.png)
![Methyl 4-(acetyloxy)-3-[(acetyloxy)methyl]-2-benzamidobut-2-enoate](/img/structure/B14369859.png)

![2-Acetyl-5-(2-chlorophenyl)-5H-[1,3]thiazolo[2,3-b]quinazolin-3(2H)-one](/img/structure/B14369873.png)
![3-(Phenylsulfanyl)-1-[tri(propan-2-yl)silyl]-1H-pyrrole](/img/structure/B14369878.png)
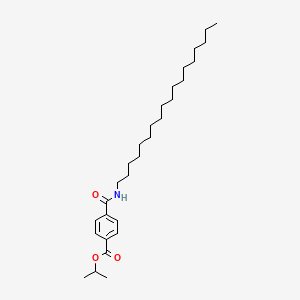
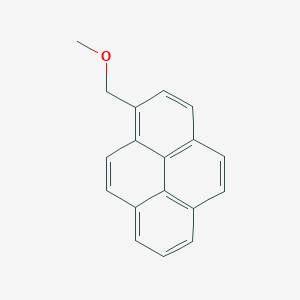
![2-[(E)-{(Furan-2-yl)[2-(4-nitrophenyl)hydrazinylidene]methyl}diazenyl]benzoic acid](/img/structure/B14369891.png)
